![molecular formula C56H70N4S B13184710 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 4,7-dibromo-2,1,3-benzothiadiazole is reacted with 9,9-dihexyl-9H-fluoren-2-ylboronic acid under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine primarily involves its ability to participate in electron transfer processes. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the 9,9-dihexyl-9H-fluoren-2-yl groups serve as electron donors. This donor-acceptor interaction facilitates charge separation and transport, making it effective in electronic and photonic applications .
Comparison with Similar Compounds
Similar compounds to 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine include:
2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: This compound has a quinoxaline core instead of a benzo[c][1,2,5]thiadiazole core, leading to different electronic properties.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: This molecule features bromothiophene groups, which alter its reactivity and applications.
2,7-Bis(9,9-dioctyl-9H-fluoren-2-yl)-9,9-di-n-octylfluorene: This compound has a fluorene core, providing different optoelectronic characteristics.
The uniqueness of this compound lies in its specific combination of electron-donating and electron-accepting groups, which enhances its performance in various applications.
Properties
Molecular Formula |
C56H70N4S |
|---|---|
Molecular Weight |
831.2 g/mol |
IUPAC Name |
4,7-bis(9,9-dihexylfluoren-2-yl)-2,1,3-benzothiadiazole-5,6-diamine |
InChI |
InChI=1S/C56H70N4S/c1-5-9-13-21-33-55(34-22-14-10-6-2)45-27-19-17-25-41(45)43-31-29-39(37-47(43)55)49-51(57)52(58)50(54-53(49)59-61-60-54)40-30-32-44-42-26-18-20-28-46(42)56(48(44)38-40,35-23-15-11-7-3)36-24-16-12-8-4/h17-20,25-32,37-38H,5-16,21-24,33-36,57-58H2,1-4H3 |
InChI Key |
SBWAEMWXBHJVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(CCCCCC)CCCCCC)N)N)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


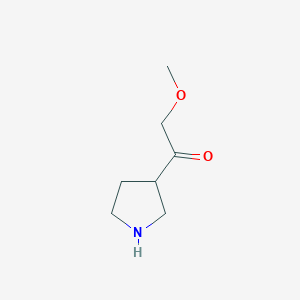

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
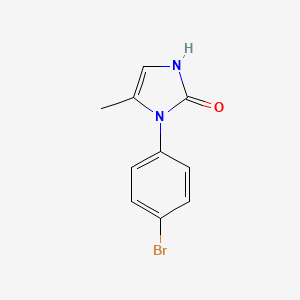

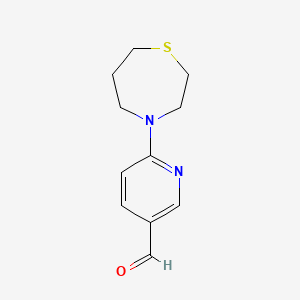

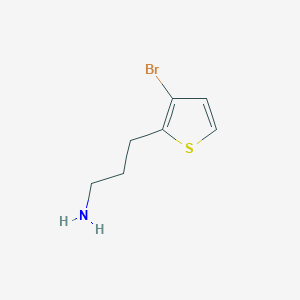

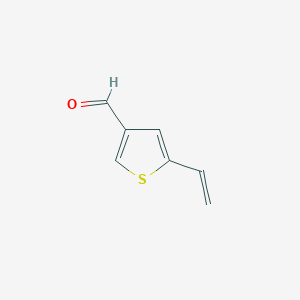
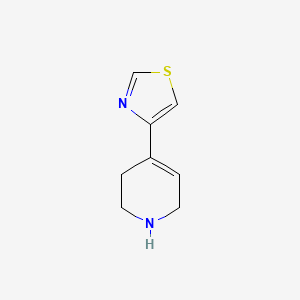
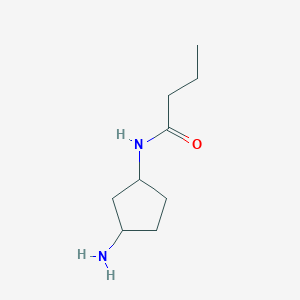

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
